molecular formula C21H18O10 B12551017 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate CAS No. 143543-84-4

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate

Cat. No.: B12551017
CAS No.: 143543-84-4
M. Wt: 430.4 g/mol
InChI Key: BXNOWRPPTOCXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, is characterized by its unique structure, which includes multiple methoxy and acetoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethoxyxanthone and acetic anhydride.

    Acetylation Reaction: The key step involves the acetylation of 2,7-dimethoxyxanthone using acetic anhydride in the presence of a catalyst, such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy and acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized xanthone derivatives.

Scientific Research Applications

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various xanthone derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Research has shown that xanthone derivatives, including this compound, exhibit anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
  • 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
  • 1,6-Dihydroxy-2,7-dimethoxy-9-oxo-9H-xanthen-3-yl 2-O-(6-deoxy-β-D-gulopyranosyl)-β-D-allopyranoside

Uniqueness

2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy and acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

143543-84-4

Molecular Formula

C21H18O10

Molecular Weight

430.4 g/mol

IUPAC Name

(6,8-diacetyloxy-2,7-dimethoxy-9-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C21H18O10/c1-9(22)28-15-7-13-12(6-14(15)26-4)19(25)18-16(31-13)8-17(29-10(2)23)20(27-5)21(18)30-11(3)24/h6-8H,1-5H3

InChI Key

BXNOWRPPTOCXTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.